molecular formula C16H21N3O4S B5034385 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

カタログ番号: B5034385
分子量: 351.4 g/mol
InChIキー: QWUFMCKRVLWXMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the growth and survival of cancer cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on BTK activity in preclinical studies. This inhibition results in reduced cancer cell growth and survival, as well as enhanced activity of other cancer treatments. This compound has also been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

The advantages of 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione for lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to enhance the activity of other cancer treatments. The limitations of this compound for lab experiments include the need for further preclinical studies to fully understand its safety profile and potential side effects.

将来の方向性

There are several future directions for the research and development of 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. These include further preclinical studies to understand its safety profile and potential side effects, as well as clinical trials to evaluate its efficacy in treating various types of cancer. Additionally, there is a need for the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for the development of combination therapies that can enhance the activity of this compound and improve its efficacy in treating cancer.

合成法

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-(4-aminophenyl)sulfonyl)piperazine with 4-chloro-1,2,5-thiadiazole-3-carboxylic acid to form 4-(4-((4-chloro-1,2,5-thiadiazol-3-yl)carbonyl)piperazin-1-yl)benzenesulfonamide. This intermediate is then reacted with 2,5-pyrrolidinedione to form this compound.

科学的研究の応用

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, as well as enhance the activity of other cancer treatments. This compound has also been shown to have a favorable safety profile in preclinical studies.

特性

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-17-9-11-18(12-10-17)24(22,23)14-5-3-13(4-6-14)19-15(20)7-8-16(19)21/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFMCKRVLWXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。